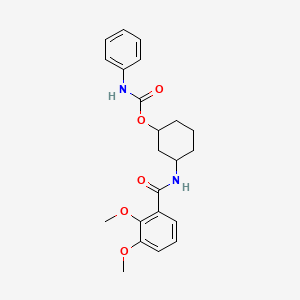
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate is a complex organic compound that features a benzamido group, a cyclohexyl ring, and a phenylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with cyclohexylamine to form 2,3-dimethoxybenzamido-cyclohexane. The final step involves the reaction of this intermediate with phenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide and carbamate groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products include 2,3-dimethoxybenzoic acid derivatives.
Reduction: Products include cyclohexylamine derivatives.
Substitution: Products include brominated or nitrated aromatic compounds.
科学研究应用
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amide and carbamate groups can form hydrogen bonds with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share the benzamido group and methoxy substituents but lack the cyclohexyl and phenylcarbamate moieties.
Cyclohexylcarbamates: These compounds contain the cyclohexyl and carbamate groups but differ in the aromatic substituents.
Uniqueness
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both amide and carbamate functionalities allows for diverse interactions with biological targets, making it a versatile compound for various applications.
生物活性
3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups, including a benzamido group, a cyclohexyl ring, and a phenylcarbamate moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C22H26N2O5
- Molecular Weight : 398.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of amide and carbamate functionalities allows the compound to form hydrogen bonds with biological molecules, potentially influencing their function and stability.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Pharmaceutical Applications : Its potential as a pharmaceutical agent has been explored, particularly in the context of developing drugs that target specific receptors or enzymes involved in disease pathways.
Case Studies and Research Findings
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, we can look at the following table:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,3-Dimethoxybenzamide | Lacks cyclohexyl and phenylcarbamate moieties | Moderate antibacterial |
| Cyclohexylcarbamate | Contains cyclohexyl but not benzamido | Limited receptor interaction |
| This compound | Unique combination of functional groups | Broad-spectrum antimicrobial |
属性
IUPAC Name |
[3-[(2,3-dimethoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-13-7-12-18(20(19)28-2)21(25)23-16-10-6-11-17(14-16)29-22(26)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIKRUSWDKIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














